![molecular formula C16H16O3 B496695 2-[(3,4-Dimethylphenoxy)methyl]benzoic acid CAS No. 77389-77-6](/img/structure/B496695.png)

2-[(3,4-Dimethylphenoxy)methyl]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

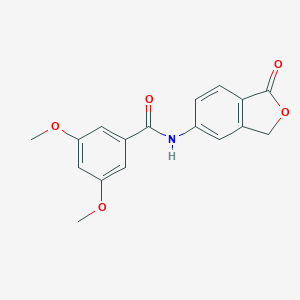

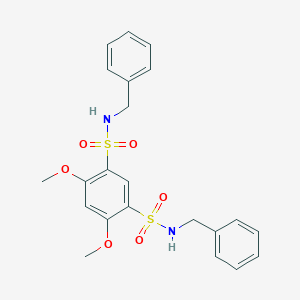

“2-[(3,4-Dimethylphenoxy)methyl]benzoic acid” is a chemical compound with the molecular formula C16H16O3 . It has a molecular weight of 256.3 . The compound is also known by its IUPAC name, 2-[(3,4-dimethylphenoxy)methyl]benzoic acid .

Molecular Structure Analysis

The molecular structure of “2-[(3,4-Dimethylphenoxy)methyl]benzoic acid” consists of a benzoic acid group attached to a 3,4-dimethylphenoxy group via a methylene bridge . The InChI code for the compound is 1S/C16H16O3/c1-11-7-8-14(9-12(11)2)19-10-13-5-3-4-6-15(13)16(17)18/h3-9H,10H2,1-2H3,(H,17,18) .Scientific Research Applications

Polymer Synthesis and Electrophysical Properties : Salazkin, Shaposhnikova, and Zvukova (2020) synthesized new compounds, including 2-[4-(2,6-dimethylphenoxy)benzoyl]benzoic acid and its pseudochloride. These compounds were used to obtain new polyarylenephthalide, which is significant for designing materials with unique electrophysical properties (Salazkin, Shaposhnikova, & Zvukova, 2020).

Antimicrobial and Molluscicidal Activity : Orjala et al. (1993) isolated prenylated benzoic acid derivatives from Piper aduncum leaves, showing significant antimicrobial activities. These compounds, including variants of dimethylphenoxy benzoic acid, demonstrate the potential for developing natural product-based antimicrobials (Orjala, Erdelmeier, Wright, Rali, & Sticher, 1993).

Structural Investigations in Chemistry : Pasynkiewicz, Starowieyski, and Skowronska-Ptasinska (1973) conducted a structural investigation of 2,6-dimethylphenoxy aluminum compounds. Their research provides insights into the chemical constitution of these compounds, which could have implications in organometallic chemistry and material science (Pasynkiewicz, Starowieyski, & Skowronska-Ptasinska, 1973).

Inflammatory Response Inhibition : Chen, Cho, Hwang, and Chen (2008) discovered that certain benzoic acid derivatives exhibit potent inhibition on superoxide anion generation and elastase release by human neutrophils, indicating their potential in modulating inflammatory responses (Chen, Cho, Hwang, & Chen, 2008).

Spectroelectrochemical Characterisation : Almeida et al. (2017) worked on a pyrrole derivative bearing 2-(4-dimethylaminophenylazo)benzoic acid. Their research focused on the electrochromic properties of these compounds, which are relevant for applications like pH sensors (Almeida, Dias, Santos, Nogueira, Navarro, Tonholo, Lima, & Ribeiro, 2017).

Role in Acid-Catalyzed Solvolysis : Thibblin (1993) studied the acid-catalyzed hydrolysis of certain compounds, providing insights into the behavior of 2,6-dimethylphenoxy derivatives in these processes (Thibblin, 1993).

Safety and Hazards

properties

IUPAC Name |

2-[(3,4-dimethylphenoxy)methyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-11-7-8-14(9-12(11)2)19-10-13-5-3-4-6-15(13)16(17)18/h3-9H,10H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSUJHHWCAZHBFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC2=CC=CC=C2C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3,4-Dimethylphenoxy)methyl]benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-phenoxyethyl)acetamide](/img/structure/B496616.png)

![N-[4-(pyridin-4-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B496620.png)

![N-dibenzo[b,d]furan-3-yl-1,3-benzodioxole-5-carboxamide](/img/structure/B496621.png)

![3,3-Dimethyl-1-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]butan-2-one](/img/structure/B496623.png)

![3-hydroxy-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B496626.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-4-oxo-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B496629.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2-chlorobenzyl)sulfonyl]piperazine](/img/structure/B496633.png)